molecular formula C68H106Br2N4O2S B13907338 4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline

4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline

Cat. No.: B13907338
M. Wt: 1203.5 g/mol
InChI Key: RXYFJJFMCVTUHJ-UHFFFAOYSA-N
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Description

4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound known for its unique structural properties. This compound is often used in advanced material science and organic electronics due to its ability to form stable, high-performance materials .

Preparation Methods

The synthesis of 4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves multiple steps, starting with the preparation of the core thiadiazoloquinoxaline structureThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the thiadiazoloquinoxaline core play a crucial role in its binding affinity and specificity. The pathways involved often include electron transfer processes and the formation of stable complexes with the target molecules .

Comparison with Similar Compounds

Compared to other similar compounds, 4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline stands out due to its unique structural features and high stability. Similar compounds include:

These compounds share similar core structures but differ in the substituents attached, which can significantly affect their properties and applications.

Properties

Molecular Formula

C68H106Br2N4O2S

Molecular Weight

1203.5 g/mol

IUPAC Name

4,9-dibromo-6,7-bis[4-(2-decyltetradecoxy)phenyl]-[1,2,5]thiadiazolo[3,4-g]quinoxaline

InChI

InChI=1S/C68H106Br2N4O2S/c1-5-9-13-17-21-25-27-31-35-39-43-55(41-37-33-29-23-19-15-11-7-3)53-75-59-49-45-57(46-50-59)63-64(72-66-62(70)68-67(73-77-74-68)61(69)65(66)71-63)58-47-51-60(52-48-58)76-54-56(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-52,55-56H,5-44,53-54H2,1-4H3

InChI Key

RXYFJJFMCVTUHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)COC1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=C(C=C5)OCC(CCCCCCCCCC)CCCCCCCCCCCC)Br)Br

Origin of Product

United States

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